Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group, an acetyl group, and a hydroxypyridine moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step reactions. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours. This is followed by a reaction with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Another compound with a hydroxypyridine moiety, used in similar applications.
Tert-butyl (4-methylpyridin-2-yl)carbamate: Features a pyridine ring and is used as a building block in organic synthesis.
Uniqueness
Tert-butyl 2-(4-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and hydroxypyridine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-acetyl-5-hydroxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)11-7-10(16-8-12(11)18)5-6-15-13(19)20-14(2,3)4/h7-8,18H,5-6H2,1-4H3,(H,15,19) |
InChI Key |
YDYATKCDDPPXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC(=C1)CCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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